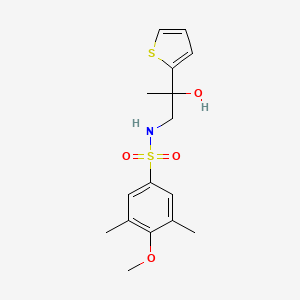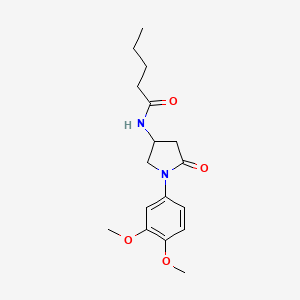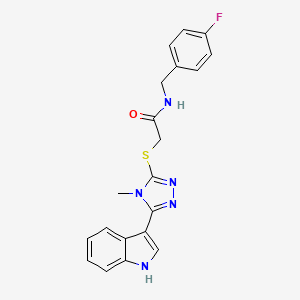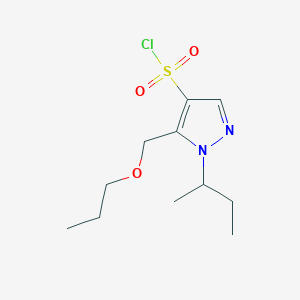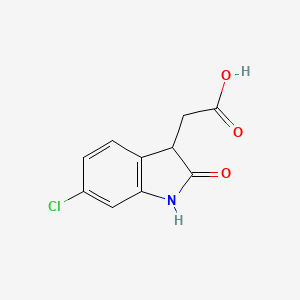
2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid” is a derivative of Indoleacetic Acid . It is a common and naturally occurring plant hormone in the auxin class of hormones . It affects cell elongation, cell division as well as plant growth and development .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(CC1=CNC2=C1C=CC(Cl)=C2)=O . The empirical formula is C10H8ClNO2 and the molecular weight is 209.63 . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, indole derivatives are known to possess various biological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula isC10H8ClNO2 and it has a molecular weight of 209.63 .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects of these pathway alterations would likely be diverse, reflecting the wide range of biological activities associated with indole derivatives.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects could potentially be diverse, depending on the specific targets and pathways involved.
Vorteile Und Einschränkungen Für Laborexperimente
Indoxacarb has several advantages for lab experiments, including its high potency against insects, low toxicity to mammals, and rapid metabolism and elimination from the body. However, it also has some limitations, including its narrow spectrum of activity and potential for resistance development in target pests.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid. One direction is the development of new formulations and delivery systems to improve its efficacy and reduce its environmental impact. Another direction is the identification of new target pests and the optimization of its use in integrated pest management strategies. Additionally, there is a need for further research on the mechanism of action and metabolism of this compound to better understand its mode of action and potential for resistance development.
Synthesemethoden
Indoxacarb can be synthesized by a multi-step process starting from 2-nitrobenzoic acid. The first step involves the reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using a reducing agent like iron powder. The second step involves the reaction of 2-aminobenzoic acid with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzoic acid. The third step involves the cyclization of 2-(2-chloroacetyl)benzoic acid to form 2-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Indoxacarb has been extensively studied for its insecticidal activity against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. It has been used in agriculture to control pests on crops like cotton, soybean, corn, and vegetables. It has also been used in public health to control pests like mosquitoes and cockroaches.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTURONJYZTWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368631-93-9 |
Source


|
| Record name | 2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

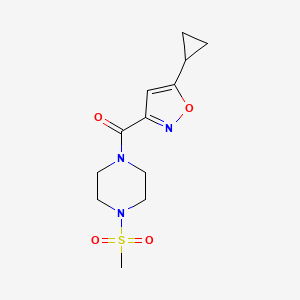
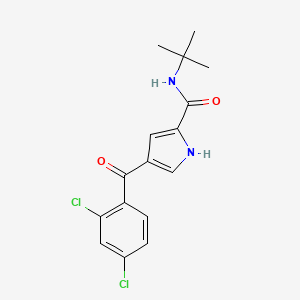
![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)
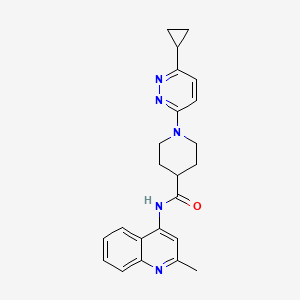
![N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide](/img/structure/B2624996.png)
![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2624998.png)
![5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2625000.png)
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
